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molecular formula C12H11BrN2O2 B8406158 1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B8406158
M. Wt: 295.13 g/mol
InChI Key: BMUDAEQCEHQLSB-UHFFFAOYSA-N
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Patent
US08030339B2

Procedure details

A solution of compound (Z)-3-dimethylamino-2-isocyano-acrylic acid ethyl ester (11.8 g, 79 mmol) and 3-bromo aniline (11.3 g, 65 mmol) in n-butanol (90 mL) was heated to reflux for 72 h [reaction was monitored by TLC]. Reaction mixture was concentrated under reduced pressure to remove n-butanol and the residue was passed through silica gel column, eluated with a mixture of ethyl acetate and hexane to give a mixture of ethyl and n-butyl ester compounds which was then separated by flash column chromatography over silica gel using 3:7 mixture ethyl acetate and hexane as eluant. Finally the ethyl ester was further purified by crystallization to furnish 3 (2.5 g, 13%) as a brown solid. HRMS (ESI+): m/z=295.1349 [M+H]
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl and n-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
13%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])/[C:5](/[N+:10]#[C-:11])=[CH:6]/[N:7]([CH3:9])C)[CH3:2].[Br:13][C:14]1[CH:15]=C([CH:18]=[CH:19][CH:20]=1)N>C(O)CCC>[CH2:1]([O:3][C:4]([C:5]1[N:10]=[CH:11][N:7]([C:9]2[CH:18]=[CH:19][CH:20]=[C:14]([Br:13])[CH:15]=2)[CH:6]=1)=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)OC(/C(=C/N(C)C)/[N+]#[C-])=O
Name
Quantity
11.3 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
90 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
ethyl and n-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
[reaction was monitored by TLC]
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove n-butanol
ADDITION
Type
ADDITION
Details
eluated with a mixture of ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
was then separated by flash column chromatography over silica gel using 3:7 mixture ethyl acetate and hexane as eluant
CUSTOM
Type
CUSTOM
Details
Finally the ethyl ester was further purified by crystallization

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN(C1)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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